molecular formula C18H17N5O3 B2368123 5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-35-6

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2368123
CAS No.: 900013-35-6
M. Wt: 351.366
InChI Key: GHCKFQLNHAJLSO-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is of particular interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide as the reaction medium and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halides and nucleophiles can be used in substitution reactions, often in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole structure and the presence of both benzodioxin and carboxamide functional groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various pathogens.

Chemical Structure and Properties

The compound features a unique combination of a triazole ring and a benzodioxin moiety, which may contribute to its biological activity. The molecular formula is C16H15N3O3C_{16}H_{15}N_3O_3 with a molecular weight of 329.37 g/mol. The structural characteristics that enhance its pharmacological profile include:

Feature Description
Triazole Ring Known for diverse biological activities
Benzodioxin Moiety Potential for interaction with biological targets
Amino Group May facilitate hydrogen bonding with targets

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : The compound has shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating potential as an antimicrobial agent .
  • Inhibition of SOS Response : In studies targeting the LexA protein involved in the SOS response in bacteria, the compound demonstrated the ability to modulate this pathway, suggesting a novel approach to combat antibiotic resistance .
  • Chagas Disease Treatment : The compound has been optimized for treating Chagas disease caused by Trypanosoma cruzi, showing significant suppression of parasite burden in mouse models .

Structure-Activity Relationships (SAR)

The SAR studies have revealed critical insights into how modifications to the core structure influence biological activity:

  • Substitutions at specific positions on the triazole ring can enhance potency.
  • Retaining the amino group is essential for maintaining bioactivity.
  • Structural modifications that disrupt intramolecular hydrogen bonding typically result in loss of activity .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

Study 1: Antimicrobial Efficacy

A phenotypic high-content screening identified this compound as a potent antimicrobial agent against E. coli and Pseudomonas aeruginosa. The compound exhibited submicromolar activity (pEC50 > 6) and was effective in reducing bacterial load in infected cell cultures.

Study 2: Chagas Disease Model

In a mouse model for Chagas disease, the compound showed significant reductions in parasite load compared to controls. The study emphasized its potential as a safer alternative to existing treatments like benznidazole and nifurtimox .

Properties

IUPAC Name

5-amino-1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c19-17-16(21-22-23(17)11-12-4-2-1-3-5-12)18(24)20-13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10H,8-9,11,19H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCKFQLNHAJLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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